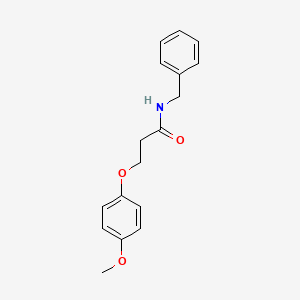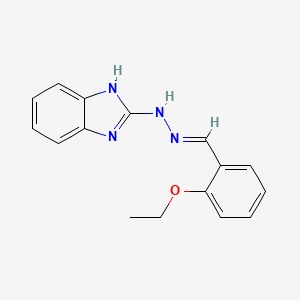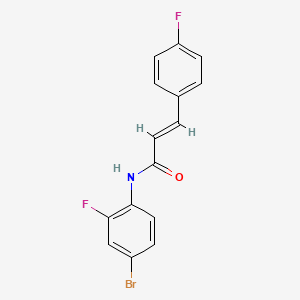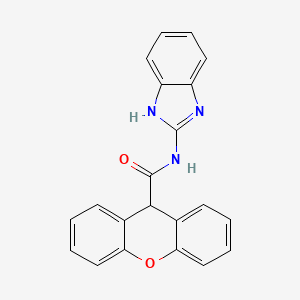
N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMC is a white crystalline powder that has a molecular weight of 329.4 g/mol and a melting point of 102-105°C.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide has been found to have various potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of HDACs. This compound has also been found to have anti-inflammatory properties, which may be due to its inhibition of the NF-κB signaling pathway.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide in lab experiments is its potential as a cancer treatment. This compound has been found to have anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in cancer treatment.
将来の方向性
There are various future directions for the research and development of N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another potential direction is the investigation of the potential of this compound as a treatment for inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment and to investigate potential drug-drug interactions with other cancer treatments.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have anti-proliferative effects on cancer cells, anti-inflammatory properties, and the ability to inhibit the activity of HDACs and the NF-κB signaling pathway. While this compound has potential as a cancer treatment, its potential toxicity and optimal dosage and administration need to be further investigated.
合成法
N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylphenol in the presence of a base to form 2,4-dimethoxyphenyl-3-methylphenoxy methanol. This intermediate is then reacted with propionyl chloride in the presence of a base to form this compound.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13-5-4-6-15(11-13)23-10-9-18(20)19-16-8-7-14(21-2)12-17(16)22-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKAXAHVDPICLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)
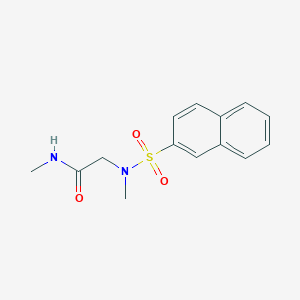


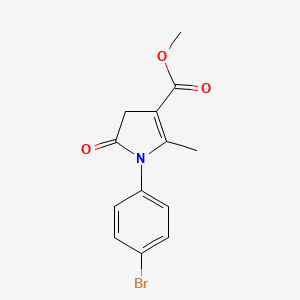
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
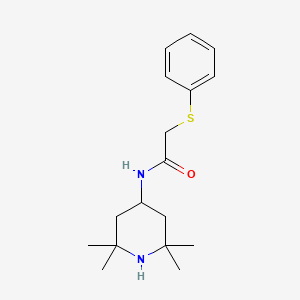
![N-(4-{[(4-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751940.png)
